N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin moiety and a pyrrolopyrimidine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents under basic conditions to introduce the benzodioxin moiety . The pyrrolopyrimidine core is then constructed through a series of cyclization reactions, often involving the use of formamide derivatives and catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cholinesterases and lipoxygenases, inhibiting their activity and thereby modulating various biological processes.
Pathways Involved: It affects signaling pathways related to inflammation, oxidative stress, and neurotransmission, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-bromobenzenesulfonamide: Shares the benzodioxin moiety but differs in the presence of a sulfonamide group.
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-acetamidobenzenesulfonamide: Similar structure with an acetamido group instead of the pyrrolopyrimidine core.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its combination of the benzodioxin moiety and the pyrrolopyrimidine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,7-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N4O2/c1-20-6-5-13-16(20)18-11-19-17(13)21(2)10-12-3-4-14-15(9-12)23-8-7-22-14/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
CWRSVSXCBVLVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N(C)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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